3-Bromo-5-nitrobenzamide

Catalog No.
S676128
CAS No.
54321-80-1
M.F
C7H5BrN2O3
M. Wt
245.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-nitrobenzamide

CAS Number

54321-80-1

Product Name

3-Bromo-5-nitrobenzamide

IUPAC Name

3-bromo-5-nitrobenzamide

Molecular Formula

C7H5BrN2O3

Molecular Weight

245.03 g/mol

InChI

InChI=1S/C7H5BrN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11)

InChI Key

WNYWPPUDAKYNIZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)N

3-Bromo-5-nitrobenzamide (CAS 54321-80-1) is a highly desymmetrized, tri-functionalized aromatic building block essential for the synthesis of advanced pharmaceutical intermediates. Featuring a primary carboxamide, a nitro group, and a bromine atom on a single benzene ring, it provides orthogonal reactivity handles that are critical for constructing complex multi-substituted pharmacophores without the need for extensive protecting-group strategies [1]. In industrial procurement, it is primarily sourced as a rigid scaffold for peptidomimetics, PARP inhibitors, and STING pathway modulators, offering distinct processability and step-economy advantages over its carboxylic acid and nitrile analogs [2].

Substituting 3-bromo-5-nitrobenzamide with its closest in-class analogs, such as 3-bromo-5-nitrobenzoic acid or 3-nitrobenzonitrile, introduces severe process inefficiencies. Attempting to brominate 3-nitrobenzonitrile under standard electrophilic conditions results in uncontrolled, concomitant hydration of the nitrile group, inadvertently yielding the amide and creating complex purification bottlenecks [1]. Conversely, utilizing 3-bromo-5-nitrobenzoic acid requires hazardous activation steps—typically involving thionyl chloride and ammonia—which generate corrosive gaseous byproducts (HCl, SO2) and reduce overall step economy [2]. Procuring the primary amide directly bypasses these side-reactions and hazardous handling requirements, ensuring a pure starting material for downstream cross-coupling.

Avoidance of Nitrile Hydration Artifacts in Halogenation Workflows

Attempting to synthesize brominated nitro-aromatics starting from 3-nitrobenzonitrile often leads to concomitant hydration of the nitrile group, inadvertently yielding 3-bromo-5-nitrobenzamide instead of the desired brominated nitrile[1]. By procuring 3-bromo-5-nitrobenzamide directly, process chemists bypass this unpredictable hydration pathway, ensuring a pure starting material for subsequent cross-coupling.

Evidence DimensionSusceptibility to acidic hydration
Target Compound DataStable primary amide (no further hydration)
Comparator Or Baseline3-nitrobenzonitrile (undergoes unintended hydration to the amide)
Quantified DifferenceEliminates mixed nitrile/amide product profiles during acidic functionalization
ConditionsNBS in concentrated H2SO4 at 60 °C

Prevents yield losses and complex purification steps caused by partial hydration of nitrile analogs during electrophilic aromatic substitution.

Process Efficiency vs. Carboxylic Acid Activation

Synthesizing benzamides from 3-bromo-5-nitrobenzoic acid requires harsh activation with thionyl chloride to form an acid chloride intermediate, followed by amidation [1]. Procuring 3-bromo-5-nitrobenzamide directly eliminates this step, avoiding the generation of corrosive HCl and SO2 byproducts and reducing overall synthetic cycle time.

Evidence DimensionSynthetic step economy and hazardous byproduct generation
Target Compound Data0 activation steps; ready for direct cross-coupling
Comparator Or Baseline3-bromo-5-nitrobenzoic acid (requires SOCl2 activation and NH3 handling)
Quantified DifferenceSaves 1 synthetic step and eliminates 2 corrosive gaseous byproducts
ConditionsStandard API intermediate synthesis

Improves process safety and step economy in the scale-up of benzamide-derived pharmaceuticals.

Orthogonal Chemoselectivity for Peptidomimetic Synthesis

3-Bromo-5-nitrobenzamide provides three distinct reactivity handles that can be addressed sequentially without protecting groups. Literature demonstrates that the bromo group can undergo Suzuki cross-coupling while leaving the nitro and amide groups intact, followed by selective SnCl2-mediated reduction of the nitro group to an aniline [1].

Evidence DimensionChemoselective functionalization
Target Compound DataHigh yield in sequential Suzuki coupling and nitro reduction
Comparator Or BaselineSymmetrical analogs (e.g., 3,5-dibromobenzamide)
Quantified DifferenceEnables desymmetrized functionalization at 3 positions without protecting groups
ConditionsPd-catalyzed cross-coupling (DMF, 170 °C) followed by SnCl2 reduction (EtOAc, 70 °C)

Allows for the rapid, protecting-group-free assembly of complex multi-substituted pharmacophores.

Synthesis of STAT3 Peptidomimetic Inhibitors

This compound is the right choice for synthesizing hybrid peptidomimetics targeting the STAT3 protein. Its orthogonal reactivity allows for sequential Suzuki coupling at the bromo position and SnCl2-mediated reduction of the nitro group, enabling the construction of complex aniline derivatives while preserving the essential primary amide motif for hydrogen bonding [1].

Development of STING Pathway Modulators

In the development of STING agonists and antagonists, 3-bromo-5-nitrobenzamide serves as a critical, procurement-ready intermediate. The nitro group can be reduced and coupled with fluorinated alkyl chains, while the bromo group facilitates the attachment of diverse aryl or heteroaryl groups necessary for modulating immune responses [2].

Protecting-Group-Free Multi-Step API Assembly

For industrial workflows requiring high step economy, this compound is ideal because its three functional groups (bromo, nitro, carboxamide) do not cross-react under standard coupling or reduction conditions. This eliminates the need to procure protecting reagents, streamlining the overall manufacturing process of desymmetrized benzamide APIs [1].

XLogP3

1.7

Wikipedia

3-bromo-5-nitrobenzamide

Dates

Last modified: 08-15-2023

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